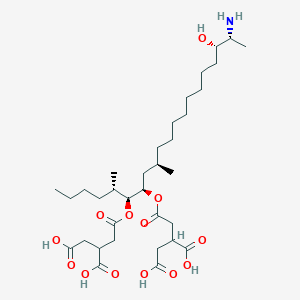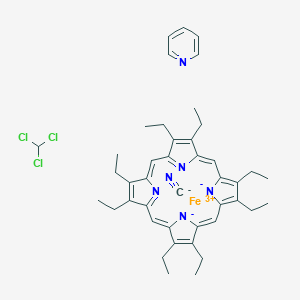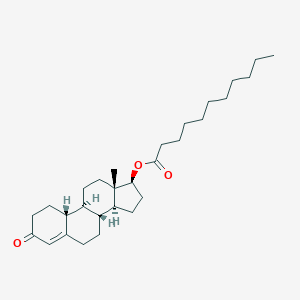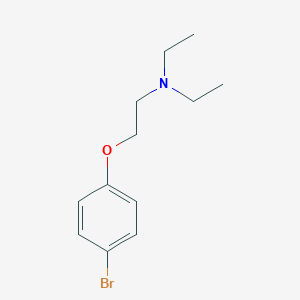
Fumonisin B4
Descripción general
Descripción
Fumonisin B4 is a mycotoxin produced primarily by the fungi Fusarium proliferatum and Fusarium verticillioides (formerly Fusarium moniliforme). It is a member of the fumonisin family, which are known to contaminate maize and other crops. This compound is structurally similar to fumonisin B2 and fumonisin B3 but lacks a hydroxy group located gamma- to the amino substituent and two hydroxy groups compared to fumonisin B1 .
Aplicaciones Científicas De Investigación
Fumonisin B4 has several applications in scientific research:
Chemistry: Used as a probe to study sphingolipid metabolism due to its structural similarity to sphingosine.
Biology: Investigated for its effects on cell signaling pathways and its role in inducing cell death.
Medicine: Studied for its potential toxic effects and its role in diseases caused by contaminated food.
Industry: Monitored as a contaminant in food and feed products to ensure safety and compliance with regulations
Mecanismo De Acción
Fumonisin B4 exerts its effects by inhibiting sphingosine acyltransferase, an enzyme involved in sphingolipid metabolism. This inhibition disrupts the normal balance of sphingolipids, leading to various toxic effects. The disruption of sphingolipid metabolism is a key factor in the pathogenesis of fumonisin-related diseases .
Similar Compounds:
Fumonisin B1: Contains additional hydroxy groups compared to this compound.
Fumonisin B2: Lacks one hydroxy group compared to fumonisin B1 but is otherwise similar to this compound.
Fumonisin B3: Similar to fumonisin B2 but with a different arrangement of hydroxy groups.
Uniqueness: this compound is unique in its specific structural differences, particularly the absence of certain hydroxy groups, which may influence its biological activity and toxicity. Its lower concentration in nature compared to other fumonisins also makes it less studied, highlighting the need for further research .
Safety and Hazards
Fumonisin B4 is toxic if swallowed and is suspected of causing cancer . It is recommended to obtain special instructions before use, do not handle until all safety precautions have been read and understood, wash thoroughly after handling, do not eat, drink or smoke when using this product, wear protective gloves/protective clothing/eye protection/face protection .
Direcciones Futuras
The focus has been put on the detection and management of fumonisins to ensure safe and healthy food . The consumers’ knowledge and an attempt will ensure food safety and security and the farmers’ knowledge for healthy agricultural practices, processing, and management, important to reduce the mycotoxin outbreaks due to fumonisins .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of fumonisin B4 involves the cultivation of Fusarium species on maize culture. The targeted fumonisins are extracted using a mixture of acetonitrile and water (50:50, v/v) and then purified using MAX cartridges. Chromatographic preparative procedures on a Unitary C18 column and a SB-CN column are performed to eliminate other interferents and obtain high-purity compounds .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar extraction and purification methods. The fungi are cultivated on a large scale, and the fumonisins are extracted and purified using advanced chromatographic techniques to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions: Fumonisin B4 undergoes various chemical reactions, including hydrolysis and oxidation.
Common Reagents and Conditions:
Hydrolysis: Alkaline hydrolysis is commonly used to convert this compound into its hydrolyzed form. This involves the use of strong bases such as sodium hydroxide.
Oxidation: Oxidizing agents like hydrogen peroxide can be used to oxidize this compound.
Major Products Formed:
Hydrolyzed this compound: Formed through alkaline hydrolysis.
Oxidized Derivatives: Formed through oxidation reactions.
Propiedades
IUPAC Name |
(2R)-2-[2-[(5R,6R,7S,9S,18S,19S)-19-amino-6-[(3R)-3,4-dicarboxybutanoyl]oxy-18-hydroxy-5,9-dimethylicosan-7-yl]oxy-2-oxoethyl]butanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H59NO13/c1-5-6-14-22(3)32(48-31(42)20-25(34(45)46)18-29(39)40)27(47-30(41)19-24(33(43)44)17-28(37)38)16-21(2)13-11-9-7-8-10-12-15-26(36)23(4)35/h21-27,32,36H,5-20,35H2,1-4H3,(H,37,38)(H,39,40)(H,43,44)(H,45,46)/t21-,22+,23-,24+,25+,26-,27-,32+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYYKRDVIBOEORL-JLCKPESSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)C(C(CC(C)CCCCCCCCC(C(C)N)O)OC(=O)CC(CC(=O)O)C(=O)O)OC(=O)CC(CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C)[C@H]([C@H](C[C@@H](C)CCCCCCCC[C@@H]([C@H](C)N)O)OC(=O)C[C@@H](CC(=O)O)C(=O)O)OC(=O)C[C@@H](CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H59NO13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
689.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
136379-60-7 | |
| Record name | Fumonisin B4 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=136379-60-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-(2-methylphenyl)-1-azabicyclo[2.2.2]octane-3-carboxamide](/img/structure/B159580.png)








![4-Methyl-5-oxido-[1,3]dioxolo[4,5-c]pyridin-5-ium](/img/structure/B159595.png)
